Superior RNA Degradation Activity of D1-Containing RIBOTAC (C64) vs. 2-5A-Containing RIBOTAC (C65) In Vitro
In a direct head-to-head comparison using an in vitro RNase L degradation assay with purified SL5 RNA, the RIBOTAC C64—which incorporates the D1 recruiter (a component structurally related to RNA recruiter-linker 1)—demonstrated significantly higher RNA degradation activity than RIBOTAC C65, which contains the natural 2-5A recruiter [1]. At a concentration of 50 μM, C64 exhibited markedly stronger degradation, with activity ranking C64 > C47 ≈ C48 > C65 [2]. This result is particularly striking given that the standalone D1 recruiter is >10,000-fold less potent than 2-5A in the same assay system [3].
| Evidence Dimension | RNA degradation activity (in vitro RNase L assay with purified SL5 RNA) |
|---|---|
| Target Compound Data | C64 (D1 recruiter) – highest activity at 50 μM |
| Comparator Or Baseline | C65 (2-5A recruiter) – lowest activity at 50 μM |
| Quantified Difference | C64 >> C65; activity order: C64 > C47 ≈ C48 > C65 |
| Conditions | In vitro RNase L degradation assay using purified SARS-CoV-2 SL5 RNA; 50 μM compound concentration |
Why This Matters
This data directly demonstrates that RIBOTACs built with the D1 recruiter (a component of RNA recruiter-linker 1) achieve superior target RNA degradation compared to those using the natural 2-5A recruiter, guiding rational selection for RIBOTAC construction.
- [1] Tang Z, et al. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5' untranslated region. Nat Commun. 2025 Jan 8;16(1):483. View Source
- [2] Tang Z, et al. Figure 4b and Extended Data Fig. 7a. View Source
- [3] Tang Z, et al. Extended Data Fig. 6b and 6c. View Source
